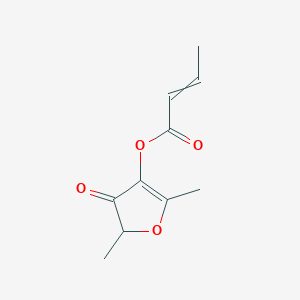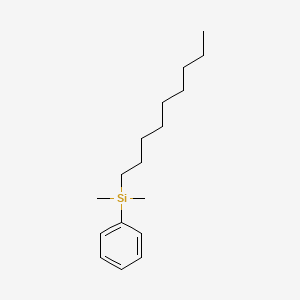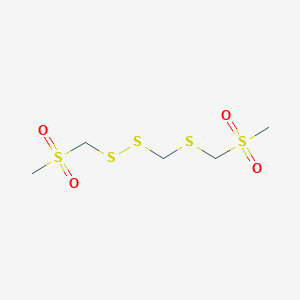
(Methylsulfonylmethyldisulfanyl)-(methylsulfonylmethylsulfanyl)methane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Methylsulfonylmethyldisulfanyl)-(methylsulfonylmethylsulfanyl)methane is a complex organosulfur compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Methylsulfonylmethyldisulfanyl)-(methylsulfonylmethylsulfanyl)methane typically involves the reaction of methylsulfonylmethane with sulfur-containing reagents under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and ensures consistent product quality. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
(Methylsulfonylmethyldisulfanyl)-(methylsulfonylmethylsulfanyl)methane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of sulfur atoms, which can participate in different chemical transformations.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The reaction typically occurs under acidic or basic conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. This reaction results in the formation of thiols or sulfides.
Substitution: Substitution reactions involve the replacement of one functional group with another. Common reagents for substitution reactions include halogens, alkyl halides, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiols or sulfides.
Aplicaciones Científicas De Investigación
(Methylsulfonylmethyldisulfanyl)-(methylsulfonylmethylsulfanyl)methane has a wide range of scientific research applications:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of (Methylsulfonylmethyldisulfanyl)-(methylsulfonylmethylsulfanyl)methane involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and proteins through the formation of disulfide bonds. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl sulfoxide (DMSO): A widely used solvent with similar sulfur-containing functional groups.
Methylsulfonylmethane (MSM): A related compound with similar chemical properties and applications.
Thiourea: A sulfur-containing compound with applications in organic synthesis and medicine.
Uniqueness
(Methylsulfonylmethyldisulfanyl)-(methylsulfonylmethylsulfanyl)methane is unique due to its complex structure and the presence of multiple sulfur atoms
Propiedades
Número CAS |
125292-92-4 |
|---|---|
Fórmula molecular |
C5H12O4S5 |
Peso molecular |
296.5 g/mol |
Nombre IUPAC |
(methylsulfonylmethyldisulfanyl)-(methylsulfonylmethylsulfanyl)methane |
InChI |
InChI=1S/C5H12O4S5/c1-13(6,7)4-10-3-11-12-5-14(2,8)9/h3-5H2,1-2H3 |
Clave InChI |
QIPXXEUDYHUIPF-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)CSCSSCS(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



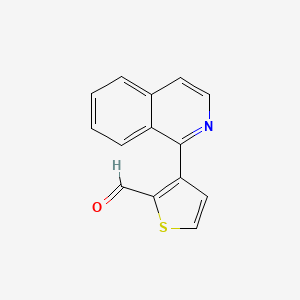
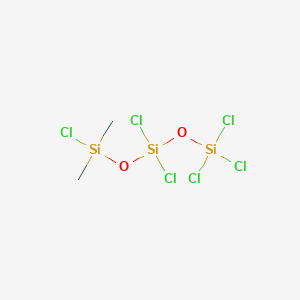


![1-[3-Anilino-2-(pyrrolidin-1-yl)propoxy]-2-methylpropan-2-ol](/img/structure/B14299297.png)
![Ethoxy{3-[(oxiran-2-yl)methoxy]propyl}di(propan-2-yl)silane](/img/structure/B14299301.png)

![(3E)-3-[(2-Methylphenyl)imino]-1-phenylbutan-1-one](/img/structure/B14299316.png)
![1H-Isoindole-1,3(2H)-dione, 2-[2-(trimethylsilyl)ethyl]-](/img/structure/B14299322.png)
![2-[Hydrazinylidene(phenyl)methyl]-4-methylaniline](/img/structure/B14299323.png)

